5-BenzylBenzydamineHydrochloride

Description

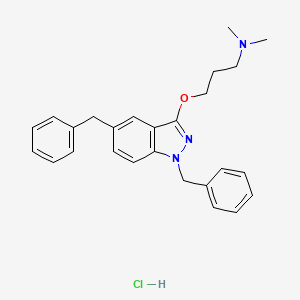

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O.ClH/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22;/h3-8,10-15,19H,9,16-18,20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHILUQKQKYJDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzydamine Derivative Research

5-Benzylbenzydamine Hydrochloride is primarily identified in scientific literature as an impurity of Benzydamine (B159093) Hydrochloride. Benzydamine is a well-established non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. nih.govnih.govdovepress.comdrugbank.com Unlike traditional NSAIDs, benzydamine's anti-inflammatory mechanism is not primarily through the inhibition of prostaglandin (B15479496) synthesis. nih.govnih.gov Instead, it is believed to act by inhibiting the synthesis of pro-inflammatory cytokines and stabilizing cellular membranes. nih.govdovepress.com

The study of benzydamine's impurities is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. The presence of impurities, even in trace amounts, can potentially alter the therapeutic effects or toxicity of a drug. A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of benzydamine hydrochloride and five of its known impurities in oral formulations, highlighting the importance of monitoring such related substances. nih.govresearchgate.net

The chemical structure of 5-Benzylbenzydamine Hydrochloride, featuring an additional benzyl (B1604629) group at the 5-position of the indazole ring, suggests it may arise during the synthesis of benzydamine or as a degradation product. Its study is therefore integral to understanding the stability and purity profile of benzydamine.

Academic Significance and Research Utility of the Compound

The academic significance of 5-Benzylbenzydamine Hydrochloride is intrinsically linked to its role as a derivative of benzydamine (B159093) and a member of the indazole class of compounds. While direct research on this specific molecule is limited, its potential utility can be inferred from the activities of related structures.

Indazole derivatives are recognized for their wide range of biological activities, making them "privileged scaffolds" in medicinal chemistry. pnrjournal.com These activities include anti-inflammatory, anticancer, and antimicrobial properties. Therefore, the introduction of a benzyl (B1604629) group at the 5-position of the benzydamine core could modulate its pharmacological profile, potentially leading to altered efficacy or novel biological activities.

The availability of 5-Benzylbenzydamine Hydrochloride as a research chemical allows for its use as a reference standard in analytical studies to quantify its presence in benzydamine preparations. Furthermore, it serves as a tool for researchers to investigate the structure-activity relationships of benzydamine derivatives. By comparing the biological activity of 5-Benzylbenzydamine Hydrochloride with that of benzydamine and other derivatives, researchers can gain insights into the role of different substituents on the indazole ring in conferring specific pharmacological effects. For instance, studies on other benzydamine derivatives have explored their potential as modulators of serotonin (B10506) and cannabinoid receptors. nih.gov

Structure Activity Relationship Sar Studies and Derivative Research of 5 Benzylbenzydamine Hydrochloride

Fundamental Principles of Structure-Activity Relationships in Benzydamine (B159093) Analogues

Benzydamine, chemically known as 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole, possesses a unique chemical scaffold that distinguishes it from traditional NSAIDs. mdpi.com Its anti-inflammatory and analgesic properties are attributed to its ability to inhibit the synthesis of pro-inflammatory cytokines and stabilize cellular membranes, rather than significant inhibition of cyclooxygenase (COX) enzymes. nih.gov SAR studies on benzydamine and its analogues, as well as structurally related benzimidazole derivatives, have highlighted several key structural features that are critical for their biological activity. mdpi.com

The indazole ring is a core component, and substitutions on this bicyclic system can significantly modulate the compound's pharmacological profile. nih.gov Research on benzimidazole derivatives, which share a similar heterocyclic core, has shown that substitutions at the N1, C2, C5, and C6 positions are particularly influential on their anti-inflammatory effects. mdpi.comnih.gov For instance, the nature and position of substituents on the benzimidazole ring play a significant role in their interaction with biological targets such as cannabinoid receptors and bradykinin receptors. nih.gov

The N1-benzyl group of benzydamine is a crucial feature. In related indazole-3-ol derivatives, a 1-benzyl substituent has been found to be important for 5-lipoxygenase (5-LOX) inhibition, an enzyme involved in the inflammatory cascade. This suggests that the benzyl (B1604629) moiety at the N1 position of benzydamine likely contributes to its anti-inflammatory profile through various mechanisms.

Unique Structural Features of 5-BenzylBenzydamine Hydrochloride and Their Significance

5-Benzylbenzydamine Hydrochloride introduces a benzyl group at the C5 position of the indazole ring of benzydamine. The implications of this substitution can be inferred from general SAR principles for this class of compounds.

Table 1: Comparison of Structural Features of Benzydamine and 5-Benzylbenzydamine

| Feature | Benzydamine | 5-Benzylbenzydamine | Potential Significance of Difference |

| Core Structure | 1-Benzyl-1H-indazole | 1,5-Dibenzyl-1H-indazole | The additional benzyl group increases molecular weight and lipophilicity. |

| Substitution at C5 | Hydrogen | Benzyl group | May influence binding affinity and selectivity for biological targets. |

| Propoxyamine Side Chain | 3-(dimethylamino)propoxy | 3-(dimethylamino)propoxy | The essential pharmacophore for activity is retained. |

This table is generated based on the chemical structures and general medicinal chemistry principles.

Rational Design and Synthesis of Novel Benzydamine Derivatives

The rational design of new benzydamine derivatives aims to improve upon the parent molecule's therapeutic index by enhancing its biological activity and selectivity.

Building on the known SAR of benzydamine and related compounds, several strategies can be employed to design novel derivatives. Modifications to the N1-benzyl group, such as introducing electron-donating or electron-withdrawing substituents on the phenyl ring, could fine-tune the electronic properties of the indazole system and impact activity. As previously mentioned, the C5 position is a viable site for modification. The synthesis of a library of C5-substituted analogues with varying steric and electronic properties could lead to the discovery of compounds with improved anti-inflammatory or analgesic effects. nih.gov

Table 2: Potential Chemical Modifications to the Benzydamine Scaffold

| Modification Site | Type of Modification | Rationale |

| N1-Benzyl Ring | Substitution (e.g., -F, -Cl, -OCH3) | Modulate electronic properties and metabolic stability. |

| C5-Position | Introduction of various substituents (e.g., alkyl, aryl, heteroaryl) | Explore the impact of steric bulk and electronic nature on activity and selectivity. |

| Propoxyamine Chain | Altering the linker length or replacing the dimethylamino group | Investigate the importance of the side chain for optimal activity and reduce potential side effects. |

This table outlines hypothetical design strategies based on established medicinal chemistry approaches.

A key goal in drug design is to improve the selectivity of a compound for its intended target, thereby reducing off-target effects. For benzydamine analogues, enhancing selectivity could involve designing molecules that preferentially inhibit specific pro-inflammatory cytokines or interact with a particular subtype of ion channel. This can be achieved through computational modeling to understand the binding interactions of the benzydamine scaffold with its targets. By identifying key interactions, derivatives can be designed to strengthen these interactions with the desired target while weakening interactions with off-targets. For example, if a hydrophobic pocket is identified in the target protein, derivatives with appropriately sized and shaped lipophilic substituents at positions like C5 could be synthesized to exploit this feature and enhance binding affinity and selectivity.

Positional Effects of Substituents on Biological Activity Profiles

Impact on Anti-inflammatory Activity

The anti-inflammatory properties of benzydamine and its derivatives are largely attributed to their ability to inhibit the synthesis and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) irjpms.comnih.gov. Unlike many non-steroidal anti-inflammatory drugs (NSAIDs), benzydamine is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase enzymes nih.gov. Its primary mechanism involves modulating cytokine activity, which subsequently reduces the inflammatory response researchgate.net.

Research into benzydamine analogs has shown that minor structural modifications can lead to derivatives with enhanced affinity and specificity for their biological targets. For instance, a study involving the in silico evolution of benzydamine resulted in four novel analogs with significantly higher interaction affinity for TNF-α irjpms.com. These modifications involved introducing specific substituents at key positions, which altered the molecule's interaction within the binding pocket of the target protein. The phenyl ring of benzydamine, for example, plays a crucial role in stabilizing the molecule within the active site through hydrophobic interactions irjpms.com. Therefore, the position and nature of substituents on this ring are critical determinants of anti-inflammatory potency.

Changes in substituent positions can affect how the molecule binds to its target, influencing the stability of the drug-receptor complex and, consequently, its inhibitory power against pro-inflammatory mediators nih.gov.

Table 1: Comparison of Benzydamine and its Analogs' Affinity for TNF-α This table is based on data from a study that evolved Benzydamine into four promising analogs with higher interaction affinity.

| Compound | Structural Modification | Relative Interaction Affinity |

|---|---|---|

| Benzydamine | Parent Compound | Baseline |

| Benzydam A | Undisclosed Modification 1 | Higher |

| Benzydam B | Undisclosed Modification 2 | Higher |

| Benzydam C | Undisclosed Modification 3 | Higher |

| Benzydam D | Undisclosed Modification 4 | Higher |

Influence on Receptor Binding Affinity

The positioning of substituents is a critical factor in determining the binding affinity of a ligand to its receptor. For benzydamine derivatives, structural changes can alter their affinity for various receptors, including cannabinoid and NMDA receptors mdpi.comnih.gov. For instance, studies on synthetic cannabinoids have shown that indazole derivatives can exhibit significant affinity for the cannabinoid receptor type 2 (CB2R) mdpi.com. Given benzydamine's indazole core, modifications to its structure could modulate its interaction with these receptors.

In broader SAR studies of other molecular scaffolds, it has been demonstrated that even subtle changes, such as moving a substituent on a phenyl ring, can dramatically alter binding affinity nih.gov. A study on 1-substituted tetrahydro-3-benzazepines found that a one-atom spacer between the core system and a phenyl residue was favorable for high NMDA receptor binding affinity nih.gov. Similarly, the presence and position of hydrogen-bond accepting groups can significantly impact receptor affinity nih.gov. The benzylamino moiety in some compounds has been shown to result in high σ1 receptor affinity mdpi.com. These principles highlight how positional isomerism in 5-Benzylbenzydamine hydrochloride derivatives could fine-tune their interactions with specific receptor subtypes, enhancing selectivity and potency.

Effects on Functional Receptor Activity

Beyond simple binding, the position of substituents dictates the functional outcome of the drug-receptor interaction—whether the compound acts as an agonist, antagonist, or allosteric modulator. Research has suggested that benzydamine possesses a cannabinoid mechanism of action, potentially interacting with CB1 receptors, which are involved in neuroplasticity mdpi.com. The specific orientation of the molecule within the receptor's binding site, governed by its substitution pattern, determines the conformational change it induces in the receptor, thereby triggering or blocking a downstream signal.

Studies on N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC) revealed that introducing a 4-tert-butyl group on the thiazole ring was beneficial for antagonist activity semanticscholar.org. This demonstrates that the placement of even bulky alkyl groups can have a profound effect on functional outcomes. These analogs were found to act as negative allosteric modulators, a function highly dependent on their ability to bind to a site distinct from the primary agonist site and induce a non-functional conformational state in the receptor semanticscholar.org. This underscores the principle that substituent position is key to steering a molecule’s functional activity, enabling the design of compounds with specific inhibitory or activational profiles.

Methodologies for Structure-Activity Relationship Analysis in Drug Discovery Research

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and drug discovery that connects the chemical structure of a molecule to its biological activity immutoscientific.compharmacologymentor.com. It operates on the principle that the pharmacological effect of a compound is a direct function of its molecular structure, including its atomic composition, arrangement, and intermolecular interactions immutoscientific.com. By systematically modifying a chemical structure and observing the corresponding changes in biological effect, researchers can identify the key structural features responsible for the desired activity.

Correlation of Structural Characteristics with Chemical and Biological Reactivity

The core of SAR is to establish a correlation between a molecule's structural features and its reactivity with a biological target, such as an enzyme or receptor collaborativedrug.com. This involves analyzing how specific functional groups and structural motifs (the pharmacophore) contribute to the biological effect pharmacologymentor.com. The primary forces governing drug-receptor binding are steric, electrostatic, and hydrophobic interactions nih.gov.

Medicinal chemists systematically vary functional groups on a lead compound to probe these interactions. This iterative process helps in fine-tuning the molecule's properties to enhance its interaction with the target protein patsnap.com. Understanding these correlations is crucial for optimizing drug candidates to improve potency and selectivity while minimizing off-target effects and potential toxicity immutoscientific.compatsnap.com.

Predictive Model Building for Novel Chemical Structures

Modern drug discovery heavily relies on computational techniques to analyze vast amounts of data and guide the design of new compounds nih.govnih.gov. A key methodology is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is an extension of SAR that uses mathematical and statistical models to describe the relationship between molecular structure and biological activity in a quantitative manner pharmacologymentor.compatsnap.com.

These models use molecular descriptors—numerical values that characterize the chemical, geometric, or electronic properties of a molecule—to predict the activity of novel, un-synthesized chemical structures patsnap.commalvernpanalytical.com. By building these predictive models, researchers can:

Prioritize large libraries of compounds for synthesis and testing nih.gov.

Optimize lead compounds by predicting the impact of structural modifications patsnap.com.

Improve pharmacokinetic and pharmacodynamic properties patsnap.com.

Recent advancements have integrated machine learning and artificial intelligence, including deep learning and generative models, to explore the vast chemical space more efficiently and design novel molecules with desired multi-target profiles from scratch (de novo design) nih.govmdpi.com. These predictive models serve as essential tools to accelerate drug discovery workflows by simulating biological activity and drug-target interactions cas.orgarxiv.org.

Table 2: Methodologies in Structure-Activity Relationship (SAR) Analysis

| Methodology | Description | Application in Drug Discovery |

|---|---|---|

| Classical SAR | Systematic modification of a lead compound and qualitative assessment of the impact on biological activity. | Identifies key functional groups (pharmacophore) and guides initial lead optimization. immutoscientific.com |

| Quantitative SAR (QSAR) | Uses statistical models to correlate physicochemical properties of compounds with their biological activities. patsnap.com | Predicts the activity of new compounds, refines lead structures, and optimizes pharmacokinetic properties. nih.gov |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Examines the relationship between the 3D molecular fields (steric and electrostatic) of compounds and their activities. pharmacologymentor.com | Provides a 3D map of favorable and unfavorable regions for interaction, guiding spatial modifications. pharmacologymentor.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. pharmacologymentor.com | Used for virtual screening of compound libraries to find new scaffolds that fit the pharmacophore model. |

| Machine Learning / AI Models | Utilizes algorithms (e.g., neural networks, generative models) to learn complex patterns from large datasets of structures and activities. mdpi.com | Enables de novo design of novel molecules, predicts multi-target interactions, and analyzes complex biological data. nih.govmdpi.com |

Computational Chemistry and Molecular Modeling Investigations of 5 Benzylbenzydamine Hydrochloride

In Silico Approaches for Molecular Target Identification and Validation

The initial step in understanding the pharmacological profile of a compound often involves in silico methods to predict its potential biological targets. These computational techniques can screen large databases of proteins and other biological macromolecules to identify those with which a compound is likely to interact. This process can provide initial hypotheses about the compound's mechanism of action, which can then be validated through experimental assays.

For a compound like 5-Benzylbenzydamine Hydrochloride, such an approach would involve using its three-dimensional structure to search for complementary binding sites on known protein targets. However, specific studies detailing such a virtual screening and target validation process for 5-Benzylbenzydamine Hydrochloride are not currently documented in scientific literature.

Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as 5-Benzylbenzydamine Hydrochloride, and its target protein at the atomic level.

Prediction of Binding Energies with Potential Target Proteins

A key output of molecular docking simulations is the prediction of binding energy, which estimates the strength of the interaction between the ligand and the protein. Lower binding energies typically indicate a more stable and favorable interaction. To date, there are no published studies that provide a data table of predicted binding energies for 5-Benzylbenzydamine Hydrochloride with any potential target proteins.

Elucidation of Ligand-Receptor Interaction Modes (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Beyond predicting binding affinity, molecular docking elucidates the specific types of interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. An analysis of these interactions is crucial for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogs. Research detailing the specific ligand-receptor interaction modes for 5-Benzylbenzydamine Hydrochloride is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for In Vitro Biological Activity

The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built to estimate the activity of new, untested compounds. There are currently no published QSAR models specifically developed for a series of compounds related to 5-Benzylbenzydamine Hydrochloride that would allow for the prediction of their in vitro biological activity.

Statistical Validation and Robustness Assessment of QSAR Models

The reliability of a QSAR model is paramount and is assessed through rigorous statistical validation. This involves both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. Key statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and the predictive R² for the external test set are used to evaluate the model's robustness and predictive power. As no QSAR models for 5-Benzylbenzydamine Hydrochloride have been published, there is no corresponding data on their statistical validation.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its flexibility, which in turn governs its interaction with biological targets. For 5-Benzylbenzydamine Hydrochloride, this analysis involves identifying the stable arrangements of its atoms in space, known as conformers, and determining their relative energies.

Energy minimization is the computational process of finding the geometry of a molecule that corresponds to a minimum on its potential energy surface. wikipedia.orgbiosolveit.deresearchgate.net This process refines the molecular structure to a more stable, lower-energy state, which is presumed to be the most likely conformation in a biological system. biosolveit.de For 5-Benzylbenzydamine Hydrochloride, this would involve optimizing bond lengths, bond angles, and torsion angles to alleviate any steric strain and unfavorable interactions within the molecule.

The flexibility of 5-Benzylbenzydamine Hydrochloride primarily arises from the rotation around several single bonds: the bond connecting the benzyl (B1604629) group to the indazole ring, the ether linkage, and the propyl chain attached to the dimethylamine (B145610) group. Each rotation leads to a different conformer with a distinct energy level.

Research Findings:

The energy minimization process, typically performed using force fields like AMBER or CHARMM, would quantify the stability of these conformers. researchgate.net The results of such a study can be summarized in a data table, illustrating the key dihedral angles and their corresponding relative energies for the most stable conformers.

Interactive Data Table: Hypothetical Conformational Analysis of 5-Benzylbenzydamine Hydrochloride

| Conformer | Dihedral Angle 1 (C-N-C-C of benzyl group) | Dihedral Angle 2 (C-O-C-C of ether linkage) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 60° | 180° | 0.00 | 45 |

| 2 | -60° | 180° | 0.50 | 30 |

| 3 | 180° | 180° | 1.20 | 15 |

| 4 | 60° | 60° | 2.50 | 10 |

This hypothetical table demonstrates that even small energy differences can lead to a significant population of multiple conformers at physiological temperatures. Understanding which conformers are most stable is crucial for subsequent pharmacophore modeling and docking studies.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. nih.govarxiv.org A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the biological target's binding site (structure-based).

For 5-Benzylbenzydamine Hydrochloride, a ligand-based pharmacophore model can be developed by identifying the key chemical features that are likely to be important for its biological activity. These features typically include:

Hydrogen Bond Acceptors (HBA): The oxygen atom in the ether linkage and the nitrogen atom of the indazole ring.

Hydrogen Bond Donors (HBD): The protonated tertiary amine in the hydrochloride salt.

Aromatic Rings (AR): The indazole ring system and the phenyl ring of the benzyl group.

Hydrophobic Features (HY): The benzyl group and the propyl chain.

Positive Ionizable Feature (PI): The tertiary amine, which will be protonated at physiological pH.

Research Findings:

Although a specific pharmacophore model for 5-Benzylbenzydamine Hydrochloride is not published, insights can be drawn from the known pharmacology of Benzydamine (B159093), which is known to interact with various biological targets. researchgate.net For instance, molecular docking studies of Benzydamine have revealed key interactions within the binding sites of various proteins. researchgate.net

A hypothetical pharmacophore model for 5-Benzylbenzydamine Hydrochloride would likely consist of a combination of the features listed above, arranged in a specific spatial orientation. This model would serve as a 3D query for virtual screening of compound libraries to identify new molecules with potentially similar biological activity.

Interactive Data Table: Hypothetical Pharmacophore Features of 5-Benzylbenzydamine Hydrochloride

| Feature | Type | Location | Vector (Directionality) |

| 1 | Aromatic Ring | Indazole Ring | Normal to the plane |

| 2 | Aromatic Ring | Phenyl Ring | Normal to the plane |

| 3 | Hydrogen Bond Acceptor | Ether Oxygen | Along the lone pair orbital |

| 4 | Positive Ionizable | Tertiary Amine | N/A |

| 5 | Hydrophobic | Benzyl Group | Centroid of the ring |

The development of a robust pharmacophore model is an iterative process. It often involves aligning a set of active molecules and identifying the common features that are essential for their activity. This model can then be refined and validated using computational techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) to ensure its predictive power for designing novel ligands.

Analytical Methodologies for Research and Quality Control of 5 Benzylbenzydamine Hydrochloride

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is the cornerstone of pharmaceutical analysis, providing the high-resolution separation required for complex mixtures. For 5-Benzylbenzydamine Hydrochloride, liquid chromatography techniques are predominantly used.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the routine analysis and quality control of Benzydamine (B159093) HCl and its related compounds. sciencepublishinggroup.comnih.gov Its precision and reliability make it suitable for determining the potency of the drug and for identifying and quantifying impurities. zenodo.orgnih.gov

Optimization of Reverse-Phase HPLC Parameters (e.g., C18 Columns, Mobile Phase Composition)

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Benzydamine HCl. The optimization of separation is achieved by carefully selecting the stationary and mobile phases.

Stationary Phase (Columns): The choice of column is critical for achieving adequate separation. C18 (octadecylsilane) columns are the most frequently used stationary phases due to their hydrophobicity, which provides excellent retention for a wide range of molecules, including Benzydamine HCl. hplc.eu The interaction between basic compounds like Benzydamine and residual silanols on the silica-based packing can lead to poor peak shape (tailing). nih.gov Therefore, modern, high-purity, end-capped C18 columns are preferred. Research has demonstrated the successful use of various C18 columns for the analysis of Benzydamine HCl. nih.govjetir.orgresearchgate.net

| Column Name | Dimensions (L x ID) | Particle Size | Reference |

|---|---|---|---|

| Gemini C18 | 250 x 4.6 mm | 5 µm | nih.gov |

| Grace Altima C18 | 250 x 4.6 mm | 5 µm | researchgate.net |

| Waters Symmetry C18 | 150 x 4.6 mm | 3.5 µm | jetir.org |

Mobile Phase Composition: The mobile phase composition is a key variable for optimizing selectivity and retention time in RP-HPLC. chromatographyonline.comnih.gov It typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier.

Organic Modifier: Acetonitrile (B52724) and methanol are the most common organic solvents used. Increasing the percentage of the organic modifier reduces the retention time of the analyte. chromatographyonline.com Different organic modifiers can offer different selectivities for the API and its impurities.

pH Control: Since Benzydamine is a basic compound, the pH of the mobile phase significantly influences its retention and peak shape. Operating at a low pH (e.g., pH 3) ensures the analyte is in its ionized form, which can improve peak symmetry. researchgate.net Conversely, a high pH (e.g., pH 10.5) can also be used to keep the analyte in a consistent, non-ionized state. nih.gov The key is to maintain a pH level that is at least two units away from the analyte's pKa to ensure robust and reproducible results. chromatographyonline.com

| Aqueous Phase | Organic Phase | Ratio (v/v/v) | Reference |

|---|---|---|---|

| Ammonium carbonate buffer (10 mM; pH 10.5) | Acetonitrile / Methanol | 25 : 37.5 : 37.5 | nih.gov |

| Aqueous solution of sodium perchlorate and trimethylamine (pH 3) | Acetonitrile | Not specified | researchgate.net |

| 0.1% Phosphoric acid in water | Acetonitrile | Gradient | jetir.org |

Selection of Detection Wavelengths (e.g., UV, Diode-Array Detection)

Absorbance detectors are the most common type used in HPLC for quantitative analysis. shimadzu.eu

UV Detection: A standard UV-Vis detector measures the absorbance at one or two specific wavelengths. shimadzu.com The selection of the wavelength is based on the ultraviolet absorption spectrum of Benzydamine HCl to achieve maximum sensitivity. Different analytical methods have utilized various wavelengths for detection, such as 218 nm, 230 nm, and 320 nm. nih.govjetir.orgresearchgate.net While historically, fixed wavelengths like 254 nm were common due to the light sources used, modern detectors with deuterium lamps allow for the selection of the optimal wavelength across the UV spectrum. hitachi-hightech.comchromatographyonline.com

Diode-Array Detection (DAD/PDA): A Photo-Diode Array (PDA) detector, also known as a Diode-Array Detector (DAD), acquires the entire UV-Vis spectrum (e.g., 190-800 nm) simultaneously at every point during the chromatographic run. shimadzu.comhitachi-hightech.com This provides significant advantages over a standard UV detector. For Benzydamine HCl analysis, DAD can be used to:

Confirm peak identity by comparing the full spectrum of an eluting peak with that of a reference standard. shimadzu.eu

Assess peak purity to ensure that a chromatographic peak corresponds to a single component and is not co-eluting with an impurity. shimadzu.com

Identify unknown degradation products or impurities by examining their unique UV spectra.

Develop methods by allowing for the selection of the optimal detection wavelength for all compounds of interest after the initial separation. A photodiode array detector was used in a stability-indicating method where the effluent was monitored at 230 nm. jetir.org

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. The fundamental principle of UPLC is that smaller particle sizes lead to increased efficiency and resolution. psecommunity.org This technology operates at higher pressures than conventional HPLC systems, enabling faster analyses without compromising separation quality.

The primary benefits of UPLC in the context of pharmaceutical quality control for compounds like 5-Benzylbenzydamine Hydrochloride include:

Reduced Analysis Time: The higher efficiency allows for the use of higher flow rates and shorter columns, significantly cutting down the run time per sample. This increases throughput in a quality control environment. psecommunity.org

Improved Resolution and Sensitivity: The enhanced separation power can resolve closely eluting impurities that might be missed with standard HPLC methods.

Lower Solvent Consumption: Faster analysis times and lower flow rates lead to a substantial reduction in solvent use, making UPLC a more environmentally friendly and cost-effective technique. psecommunity.org

While specific UPLC methods for Benzydamine were not detailed in the reviewed literature, the transfer of existing HPLC methods to UPLC is a common practice in the pharmaceutical industry to gain these advantages. psecommunity.org

Spectrometric Techniques for Structural Characterization and Trace Analysis

While chromatography is excellent for separation and quantification, mass spectrometry is unparalleled in its ability to provide structural information and detect trace-level components.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the definitive identification of compounds. In this technique, the HPLC system is coupled to a mass spectrometer, which acts as a highly specific and sensitive detector.

For the analysis of 5-Benzylbenzydamine Hydrochloride, LC-MS/MS is invaluable for:

Structural Elucidation: In forced degradation studies, unknown degradation products are first separated by LC and then introduced into the mass spectrometer. nih.gov The instrument provides the molecular weight of the degradation product. By inducing fragmentation of the molecule (MS/MS), a unique fragmentation pattern is generated, which acts like a fingerprint and allows chemists to piece together the structure of the unknown impurity. nih.govojp.gov

Trace-Level Quantification: For detecting impurities at very low levels, LC-MS/MS is the method of choice. It offers superior sensitivity and selectivity compared to UV detection. researchgate.net By using modes like Multiple Reaction Monitoring (MRM), the instrument can be set to detect only specific precursor-to-product ion transitions, filtering out background noise and providing highly accurate quantification of trace analytes. researchgate.net

Screening and Identification: In toxicological screening, LC-MS/MS systems with extensive compound libraries can rapidly screen samples for the presence of hundreds of compounds, including Benzydamine, by matching retention times and mass spectra. shimadzu.co.kr

The typical LC-MS/MS workflow involves separating the sample on a reversed-phase column, ionizing the analytes using a technique like Electrospray Ionization (ESI), and then analyzing the ions in the mass spectrometer. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of pharmaceutical compounds, offering unparalleled insight into the molecular architecture of substances such as 5-Benzylbenzydamine Hydrochloride. toref-standards.comconicet.gov.ar This non-destructive analytical technique provides detailed information about the chemical structure, composition, and purity of a compound by analyzing the magnetic properties of atomic nuclei. toref-standards.com For a novel or modified active pharmaceutical ingredient (API) like 5-Benzylbenzydamine Hydrochloride, NMR is indispensable for confirming its identity and characterizing any potential impurities. nih.govnih.gov

The process of NMR analysis involves placing a sample in a strong magnetic field and irradiating it with radio waves. The nuclei of certain atoms, such as ¹H and ¹³C, absorb and re-emit this electromagnetic radiation at specific frequencies. The resulting spectrum provides a wealth of information:

Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus. This allows for the differentiation of protons and carbons in various parts of the 5-Benzylbenzydamine Hydrochloride molecule, such as the benzyl (B1604629) groups, the indazole core, and the dimethylaminopropyl side chain.

Spin-Spin Coupling: The splitting of NMR signals into multiple peaks (multiplets) reveals information about the number and proximity of neighboring nuclei. This is crucial for establishing the connectivity of atoms within the molecule.

Integration: The area under a proton NMR signal is proportional to the number of protons it represents, aiding in the quantitative assessment of different proton groups.

A comprehensive structural elucidation of 5-Benzylbenzydamine Hydrochloride would typically involve a suite of NMR experiments:

¹H NMR: To identify and quantify the different types of protons present.

¹³C NMR: To determine the number and types of carbon atoms.

2D NMR techniques (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, ultimately piecing together the complete molecular structure.

While specific spectral data for 5-Benzylbenzydamine Hydrochloride is not publicly available, a hypothetical ¹H NMR data table is presented below to illustrate the expected signals and their assignments.

Hypothetical ¹H NMR Data for 5-Benzylbenzydamine Hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 7.40 | m | 10H | Aromatic protons (two benzyl groups) |

| 7.50 | d | 1H | Indazole proton |

| 7.10 | d | 1H | Indazole proton |

| 6.90 | s | 1H | Indazole proton |

| 5.40 | s | 2H | N-CH₂ (benzyl) |

| 4.20 | t | 2H | O-CH₂ |

| 2.80 | t | 2H | N-CH₂ (side chain) |

| 2.30 | s | 6H | N(CH₃)₂ |

This table is for illustrative purposes only and does not represent actual experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and valuable analytical technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a "fingerprint" of the molecule's functional groups. youtube.com

For 5-Benzylbenzydamine Hydrochloride, IR spectroscopy would be employed to confirm the presence of key structural features, such as:

Aromatic C-H bonds: From the benzyl and indazole rings.

Aliphatic C-H bonds: From the propyl side chain and benzyl methylene groups.

C=C and C=N bonds: Within the aromatic and indazole ring systems.

C-O ether linkage: Connecting the indazole ring to the propyl side chain.

C-N bonds: Of the tertiary amine and the indazole ring.

The presence of the hydrochloride salt would also be indicated by broad absorptions in the region of 2400-2800 cm⁻¹, corresponding to the N-H stretch of the protonated amine.

While a specific IR spectrum for 5-Benzylbenzydamine Hydrochloride is not available, a hypothetical data table of expected characteristic absorption bands is provided below.

Hypothetical IR Absorption Data for 5-Benzylbenzydamine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| 2700 - 2400 | Broad, Strong | N-H Stretch (Amine Salt) |

| 1600 - 1450 | Medium to Strong | C=C and C=N Ring Stretching |

| 1250 - 1050 | Strong | C-O Ether Stretch |

This table is for illustrative purposes only and does not represent actual experimental data.

Method Validation Protocols for Analytical Reliability

Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose. nih.govnih.gov The validation of an analytical method for the quantification of 5-Benzylbenzydamine Hydrochloride would be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.net

Linearity, Range, and Limit of Detection/Quantification Determination

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range. nih.govresearchgate.net The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. hyphadiscovery.com

To establish linearity, a series of standard solutions of 5-Benzylbenzydamine Hydrochloride at different concentrations would be prepared and analyzed. A calibration curve would then be generated by plotting the analytical response versus the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1. lgcstandards.com

Hypothetical Linearity Data for 5-Benzylbenzydamine Hydrochloride Analysis

| Concentration (µg/mL) | Analytical Response (e.g., Peak Area) |

|---|---|

| 50 | 150,000 |

| 75 | 225,000 |

| 100 | 300,000 |

| 125 | 375,000 |

This table is for illustrative purposes only and does not represent actual experimental data.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. nih.govchemicalbook.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. lodz.plnist.gov

These parameters are crucial for the analysis of impurities or for assays of low-concentration formulations. They can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio. nist.gov

Assessment of Accuracy and Precision (e.g., Repeatability, Intermediate Precision)

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. conicet.gov.arresearchgate.net It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix (spiked sample). Accuracy studies are performed at multiple concentration levels across the analytical range.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. conicet.gov.ar It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Hypothetical Accuracy and Precision Data for 5-Benzylbenzydamine Hydrochloride Analysis

| Concentration (µg/mL) | Mean Recovery (%) | Repeatability (RSD%) | Intermediate Precision (RSD%) |

|---|---|---|---|

| 80 | 99.5 | 0.8 | 1.2 |

| 100 | 100.2 | 0.7 | 1.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Evaluation of Specificity and Robustness

Specificity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For a stability-indicating method, specificity is demonstrated by showing that the analyte peak is well-resolved from any degradation product peaks generated during forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.govresearchgate.net This provides an indication of the method's reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, for instance, parameters such as mobile phase composition, pH, flow rate, and column temperature would be slightly varied to assess the impact on the results.

Application in Reference Standard Development and Quality Control

A well-characterized reference standard is a highly purified compound that is used as a benchmark for analytical testing in the pharmaceutical industry. The development and proper use of a 5-Benzylbenzydamine Hydrochloride reference standard are crucial for ensuring the quality, safety, and efficacy of the drug substance and any corresponding drug products.

The reference standard for 5-Benzylbenzydamine Hydrochloride would be synthesized and extensively characterized to confirm its identity, purity, and potency. This characterization would involve a battery of analytical techniques, including NMR, IR, mass spectrometry, and chromatography.

In quality control, the 5-Benzylbenzydamine Hydrochloride reference standard serves several critical functions:

Identity Confirmation: To confirm the identity of the active ingredient in raw materials and finished products.

Assay of Potency: To accurately determine the concentration of 5-Benzylbenzydamine Hydrochloride in the drug substance and drug product.

Quantification of Impurities: To quantify any process-related impurities or degradation products by comparing their analytical response to that of the reference standard.

Calibration of Analytical Instruments: To ensure the accuracy and reliability of analytical measurements.

The establishment of a robust reference standard program, including proper storage, handling, and periodic re-qualification, is a fundamental requirement for maintaining compliance with Good Manufacturing Practices (GMP).

Use as a Reference Standard for Analytical Method Development and Validation

The availability of a well-characterized reference standard for 5-Benzylbenzydamine Hydrochloride is essential for the development and validation of analytical methods aimed at its detection and quantification in Benzydamine Hydrochloride drug substances and products. These methods are crucial for routine quality control and stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation and quantification of Benzydamine Hydrochloride and its related substances.

The validation of such analytical methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be assessed to ensure the method is fit for its intended purpose. These parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and excipients. In the analysis of 5-Benzylbenzydamine Hydrochloride, specificity is demonstrated by the absence of interference at the retention time of the impurity from other components in the sample matrix.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For 5-Benzylbenzydamine Hydrochloride, linearity is typically established by preparing a series of solutions of the reference standard at different concentrations and analyzing them. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (typically >0.999) indicates a strong linear relationship.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a placebo or a sample of the drug product with a known amount of the 5-Benzylbenzydamine Hydrochloride reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage recovery is then calculated.

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The results are typically expressed as the relative standard deviation (RSD) of a series of measurements.

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. These are crucial for the analysis of impurities, which are often present at very low levels.

Table 1: Illustrative HPLC Method Validation Data for Benzydamine Impurity B

| Validation Parameter | Result |

| Linearity | |

| Range | 0.1 µg/mL to 1.5 µg/mL |

| Regression Equation | Y = 883459X + 8740.2 |

| Correlation Coefficient (r²) | 0.9998 jetir.org |

| Accuracy (% Recovery) | |

| 50% of target concentration | 100.11% |

| 100% of target concentration | 100.44% |

| 150% of target concentration | 100.10% |

| Precision (%RSD) | |

| Repeatability (n=6) | < 2% |

| Intermediate Precision | < 3% |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantitation (LOQ) | ~0.1 µg/mL |

Note: The data in this table is illustrative and based on typical values found in validation studies for related substances in pharmaceutical analysis. The linearity data for Impurity-B is from a specific study. jetir.org

Traceability against Pharmacopeial Standards for Research Purity

The purity of a reference standard is of paramount importance as it directly impacts the accuracy of the analytical results. For research and quality control purposes, the purity of a 5-Benzylbenzydamine Hydrochloride reference standard must be established and be traceable to primary pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).

This traceability is a key concept in metrology and ensures that a measurement result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. In the context of pharmaceutical reference standards, this means that a secondary or in-house working standard of 5-Benzylbenzydamine Hydrochloride is qualified against a primary pharmacopeial reference standard.

The process of establishing traceability typically involves:

Procurement of a Primary Reference Standard: A primary reference standard of Benzydamine Hydrochloride and, if available, the specific impurity, is obtained from a recognized pharmacopeia (e.g., USP, EP).

Characterization of the Secondary Standard: The in-house or commercially sourced 5-Benzylbenzydamine Hydrochloride secondary reference standard is thoroughly characterized to confirm its identity and purity. This characterization may involve a battery of analytical techniques, including:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) spectroscopy for confirmation of functional groups, and Mass Spectrometry (MS) for molecular weight determination.

Chromatographic Methods: HPLC or Gas Chromatography (GC) to determine purity and identify any other impurities.

Other Techniques: Elemental analysis to confirm the elemental composition and thermal analysis (e.g., Differential Scanning Calorimetry - DSC) to determine the melting point and assess polymorphism.

Comparative Analysis: A direct comparison of the secondary standard to the primary standard is performed using a validated, high-precision analytical method, typically HPLC. This comparison establishes the purity of the secondary standard relative to the primary standard.

Documentation: A comprehensive Certificate of Analysis (CoA) is generated for the secondary reference standard. This document provides all the relevant information about the standard, including its identity, assigned purity value with its uncertainty, the date of certification, the expiry date, and a statement of traceability to the primary pharmacopeial standard used for its qualification.

While a specific, publicly available document detailing the full traceability of a 5-Benzylbenzydamine Hydrochloride reference standard is not available, the general principles are well-established within the pharmaceutical industry. The CoA for a similar impurity reference standard would typically include the information presented in the table below.

Table 2: Typical Information Included in a Certificate of Analysis for a Pharmaceutical Impurity Reference Standard

| Section | Information Provided |

| Product Information | Product Name, Chemical Name, Structure, CAS Number, Molecular Formula, Molecular Weight |

| Certification | Batch Number, Analysis Date, Retest Date |

| Physical Properties | Appearance, Solubility |

| Identity Confirmation | ¹H-NMR, Mass Spectrometry (MS) |

| Purity Assessment | Chromatographic Purity (e.g., HPLC >95%) |

| Traceability Statement | A statement indicating that the standard's purity is traceable to a specific lot of a USP or EP primary reference standard. |

| Storage and Handling | Recommended storage conditions and handling precautions. |

| Disclaimer | A statement clarifying that the material is for research and analytical use only. |

Future Directions and Emerging Research Perspectives for 5 Benzylbenzydamine Hydrochloride

Exploration of Novel and Sustainable Synthetic Pathways

The future of pharmaceutical manufacturing is intrinsically linked to the development of sustainable and efficient synthetic methodologies. For 5-Benzylbenzydamine Hydrochloride, a compound identified as an impurity in benzydamine (B159093) preparations, moving beyond traditional multi-step synthesis is a key area for future research.

Current patented methods for the synthesis of 5-Benzylbenzydamine Hydrochloride involve several reaction stages. One such method begins with 2-amino-5-benzyl benzoate (B1203000) as the starting material, proceeding through a five-step process that includes hydrolysis, diazotization to form a hydrazine, cyclization to a benzopyrazolyl derivative, and subsequent alkylation reactions to yield the final product. tandfonline.com Another described pathway initiates from 4-bromo-2-nitrobenzoic acid and involves a ten-step synthesis. researchgate.net

Future research should prioritize the development of more streamlined and environmentally benign synthetic routes. This could involve:

Catalytic Approaches: Investigating the use of transition metal catalysts or organocatalysts to facilitate key bond-forming reactions in a more atom-economical manner.

Flow Chemistry: Implementing continuous flow technologies could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing.

Biocatalysis: Exploring the use of enzymes to perform specific transformations could lead to highly selective and environmentally friendly synthetic steps.

A comparative table of a current synthetic approach and a potential future, more sustainable approach is presented below.

| Feature | Current Synthetic Pathway (Example) tandfonline.com | Potential Future Sustainable Pathway |

| Starting Material | 2-amino-5-benzyl benzoate | Readily available and renewable starting materials |

| Number of Steps | Five | One to three steps |

| Key Transformations | Hydrolysis, diazotization, cyclization, alkylation | Catalytic C-H activation, one-pot multi-component reactions |

| Reagent Stoichiometry | Often requires stoichiometric reagents | Catalytic amounts of reagents |

| Solvent Usage | Traditional organic solvents | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Waste Generation | Generates significant byproducts | Minimized waste through higher atom economy |

Advanced Mechanistic Studies in Complex In Vitro Biological Systems

While the parent compound, benzydamine, is known to exert its anti-inflammatory effects primarily through the inhibition of pro-inflammatory cytokine production rather than direct cyclooxygenase (COX) inhibition, the precise molecular interactions of 5-Benzylbenzydamine Hydrochloride remain to be elucidated. hee.nhs.ukf1000research.com Future mechanistic studies should move beyond simple enzyme assays and utilize complex in vitro models that more accurately mimic the physiological environment.

This includes:

Co-culture Systems: Employing co-cultures of different cell types (e.g., immune cells and endothelial cells) to investigate the compound's effects on cell-cell communication and inflammatory signaling cascades.

3D Organoid Models: Utilizing patient-derived organoids to study the compound's impact on tissue-specific inflammatory responses in a more physiologically relevant context.

Microfluidic "Organ-on-a-Chip" Models: These advanced platforms can simulate the dynamic environment of human organs, allowing for a more nuanced understanding of the compound's pharmacodynamics.

Studies on benzydamine have shown it inhibits the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in human mononuclear cells stimulated by Candida albicans. nih.govnih.gov It has also been demonstrated to reduce neuronal excitability, suggesting a direct effect on pain signaling pathways independent of its anti-inflammatory action. f1000research.comnih.gov Future research on 5-Benzylbenzydamine Hydrochloride should investigate whether the addition of the benzyl (B1604629) group at the 5-position alters these activities.

| In Vitro Model | Research Question for 5-Benzylbenzydamine Hydrochloride | Potential Insights |

| Macrophage-Endothelial Cell Co-culture | How does the compound affect leukocyte adhesion and transmigration? | Understanding of its potential to modulate early inflammatory events. |

| Synovial Explant Culture (from arthritis models) | What is the effect on cytokine release and cartilage degradation markers? | Direct evidence of its potential as a disease-modifying anti-rheumatic drug. |

| Dorsal Root Ganglion (DRG) Neuron Culture | Does it modulate the activity of ion channels involved in nociception? | Elucidation of its analgesic mechanism of action. |

Rational Design of Next-Generation 5-Benzylbenzydamine Hydrochloride Derivatives

Building upon a deeper mechanistic understanding, the rational design of next-generation derivatives of 5-Benzylbenzydamine Hydrochloride offers a promising avenue for developing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be central to this effort.

An initial in silico study on benzydamine identified it as a potential direct inhibitor of TNF-α and evolved it into four analogs with higher predicted interaction affinity. dovepress.com This provides a foundational strategy for the development of 5-Benzylbenzydamine Hydrochloride derivatives.

Future design strategies could focus on:

Modifications of the Benzyl Group: Introducing various substituents on the benzyl ring to explore electronic and steric effects on target binding.

Alterations of the Dimethylaminopropyl Side Chain: Modifying the length and basicity of this chain could influence solubility, membrane permeability, and interactions with biological targets.

Scaffold Hopping: Replacing the indazole core with other heterocyclic systems to explore novel chemical space and potentially identify new biological targets.

| Derivative Series | Design Rationale | Desired Outcome |

| Substituted Benzyl Analogs | To probe the binding pocket of target proteins for additional interactions. | Increased potency and/or selectivity. |

| Bioisosteric Replacements of the Ether Linkage | To improve metabolic stability and oral bioavailability. | Enhanced drug-like properties. |

| Conformationally Restricted Analogs | To lock the molecule in a bioactive conformation. | Increased affinity for the biological target. |

Integration of Omics Technologies in Mechanistic Research

The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) will be instrumental in obtaining a systems-level understanding of the mechanism of action of 5-Benzylbenzydamine Hydrochloride and its derivatives.

Pharmacogenomics: As with other NSAIDs, the metabolism of benzydamine and its derivatives is likely influenced by genetic polymorphisms in drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. tandfonline.com Pharmacogenomic studies can help identify patient populations that are more likely to respond favorably or experience adverse effects.

Proteomics: Mass spectrometry-based proteomics can identify the protein targets of 5-Benzylbenzydamine Hydrochloride and map the signaling pathways it modulates. nih.govnih.govmdpi.comyoutube.comyoutube.com This can reveal novel mechanisms of action and biomarkers of drug response.

Metabolomics: Analyzing the global metabolic changes in cells or biofluids following treatment can provide insights into the compound's effects on cellular metabolism and identify metabolic pathways associated with its therapeutic and potential off-target effects. nih.govuran.ua Studies on benzydamine have identified its major metabolites. elsevierpure.comnih.gov

| Omics Technology | Application to 5-Benzylbenzydamine Hydrochloride Research | Expected Output |

| Pharmacogenomics | Correlating genetic variants in CYP enzymes with drug metabolism and response. | Personalized dosing recommendations. |

| Transcriptomics (RNA-Seq) | Profiling changes in gene expression in response to treatment. | Identification of regulated biological pathways. |

| Proteomics | Identifying direct binding partners and downstream signaling effects. | Elucidation of the molecular mechanism of action. |

| Metabolomics | Characterizing the metabolic fingerprint of drug action. | Discovery of biomarkers for efficacy and safety. |

Development of High-Throughput Screening Methodologies for Derivative Evaluation

To efficiently evaluate the large number of derivatives that can be generated through rational design and combinatorial chemistry, the development of robust high-throughput screening (HTS) assays is essential. wikipedia.orgbmglabtech.comnih.gov These assays should be designed to measure key aspects of the compound's biological activity in a miniaturized and automated format.

Future HTS assays for 5-Benzylbenzydamine Hydrochloride derivatives could include:

Cell-based Reporter Assays: Engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an inflammatory response element (e.g., NF-κB or AP-1).

High-Content Imaging Assays: Automated microscopy and image analysis to quantify cellular phenotypes associated with inflammation, such as the nuclear translocation of transcription factors or changes in cell morphology.

Biochemical Assays: Miniaturized assays to measure the inhibition of specific enzymes or protein-protein interactions identified through mechanistic studies.

| HTS Assay Type | Principle | Throughput |

| Fluorescence-based Cytokine Release Assay | Measures the concentration of secreted cytokines (e.g., TNF-α) from stimulated immune cells. | High |

| Automated Patch-Clamp Electrophysiology | Measures the effect of compounds on the activity of ion channels in neuronal cells. | Medium to High |

| Thermal Shift Assay | Detects the binding of compounds to a target protein by measuring changes in its thermal stability. | High |

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of 5-Benzylbenzydamine Hydrochloride and its next-generation derivatives, paving the way for novel treatments for a range of inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-BenzylBenzydamine Hydrochloride with high purity?

- Methodological Answer : A common approach involves multi-step organic synthesis, starting with functionalizing the benzyl group and introducing the benzydamine moiety. For example, a Friedel-Crafts acylation or nucleophilic substitution may be employed to attach the benzyl group, followed by hydrochlorination using HCl gas in anhydrous conditions to form the hydrochloride salt . Purification via recrystallization in ethanol or methanol is critical to achieve >98% purity. Analytical techniques like NMR and HPLC (C18 column, UV detection at 254 nm) should validate structural integrity and purity .

Q. How should 5-BenzylBenzydamine Hydrochloride be handled and stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant glass containers at 15–25°C in a cool, ventilated area. Avoid exposure to strong oxidizers (e.g., peroxides, chlorates) and moisture. Use local exhaust ventilation during handling, and wear nitrile gloves, protective goggles, and a lab coat. Contaminated materials must be disposed of as hazardous waste .

Q. What analytical techniques are suitable for quantifying 5-BenzylBenzydamine Hydrochloride in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% phosphoric acid) provides high resolution for quantification. Mass spectrometry (LC-MS/MS) is recommended for trace analysis in biological samples. Validate methods using certified reference standards (e.g., CAS 132-69-4) .

Q. How does pH influence the stability of 5-BenzylBenzydamine Hydrochloride in aqueous solutions?

- Methodological Answer : Stability studies show the compound degrades rapidly in alkaline conditions (pH > 8) due to hydrolysis of the benzydamine moiety. Buffered solutions at pH 4–6 (e.g., citrate buffer) maintain stability for ≥24 hours at 25°C. Conduct accelerated stability testing at 40°C/75% RH to model long-term degradation .

Advanced Research Questions

Q. What are the molecular mechanisms underlying the pharmacological activity of 5-BenzylBenzydamine Hydrochloride?

- Methodological Answer : Recent studies suggest it acts as a dual modulator of TRP channels and inflammatory pathways. Use calcium imaging assays (e.g., Fluo-4 AM dye) in neuronal cells to quantify TRPV1/TRPA1 inhibition. Pair with ELISA-based cytokine profiling (e.g., IL-6, TNF-α) to correlate anti-inflammatory effects with channel activity .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for 5-BenzylBenzydamine Hydrochloride?

- Methodological Answer : Discrepancies in bioavailability (e.g., 40–70% in rodent models) may arise from differences in administration routes or analytical methods. Standardize protocols using radiolabeled [¹⁴C]-tracers for mass balance studies and microdialysis to measure free plasma concentrations. Cross-validate with in vitro hepatic microsomal assays to assess metabolic stability .

Q. What degradation products form under oxidative stress, and how can they be characterized?

- Methodological Answer : Forced degradation with H₂O₂ (3% v/v, 70°C) generates primary byproducts like 5-benzylindazole and chlorinated derivatives. Use high-resolution LC-QTOF-MS to identify unknown impurities, and compare fragmentation patterns with synthetic standards. Computational tools (e.g., Schrödinger’s Maestro) can predict toxicity of degradation products .

Q. How can synthesis yield be optimized for 5-BenzylBenzydamine Hydrochloride in large-scale production?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters. For example, varying catalyst loading (e.g., AlCl₃ in Friedel-Crafts), temperature (80–120°C), and solvent polarity (toluene vs. DCM) can improve yield from 65% to >85%. Continuous flow reactors reduce side reactions and enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.